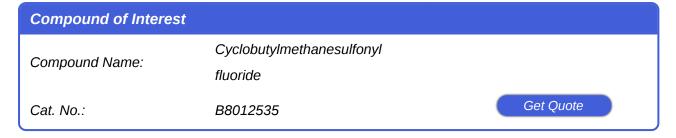


Synthesis and Characterization of Cyclobutylmethanesulfonyl Fluoride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, **Cyclobutylmethanesulfonyl fluoride**. Due to its potential applications in medicinal chemistry and drug development as a bioisostere or a reactive probe, a reliable synthetic protocol and thorough characterization are crucial. This document outlines a plausible and efficient one-pot synthesis method starting from cyclobutylmethanesulfonic acid. Furthermore, it details the expected analytical characterization of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹°F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, although predictive, is based on established principles and data from analogous structures, offering a solid foundation for researchers venturing into the synthesis and application of this compound.

Introduction

Sulfonyl fluorides have emerged as a pivotal functional group in drug discovery and chemical biology. Their unique combination of stability and tunable reactivity makes them valuable as covalent inhibitors, chemical probes, and building blocks in medicinal chemistry. The



cyclobutane moiety is also of significant interest as it can impart unique conformational constraints and metabolic stability to drug candidates. The combination of these two functionalities in **Cyclobutylmethanesulfonyl fluoride** presents a molecule with high potential for the development of novel therapeutics. This guide aims to provide a detailed protocol for its synthesis and a thorough description of its expected analytical characteristics.

Proposed Synthesis of Cyclobutylmethanesulfonyl Fluoride

A robust and efficient one-pot synthesis is proposed, adapting a modern method for the conversion of sulfonic acids to sulfonyl fluorides.[1][2][3] This approach avoids the use of harsh or hazardous reagents often associated with traditional methods.

Reaction Scheme:

The proposed reaction proceeds via an in-situ chlorination of the sulfonic acid using cyanuric chloride, followed by a fluorine exchange reaction with potassium bifluoride (KHF2).[1]

Experimental Protocol

Materials:

- · Cyclobutylmethanesulfonic acid
- Cyanuric chloride
- Tetramethylammonium chloride (TMAC)
- Potassium bifluoride (KHF₂)
- Acetonitrile (anhydrous)
- Acetone
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution



- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutylmethanesulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and tetramethylammonium chloride (0.05 eq).
- Add anhydrous acetonitrile to the flask to achieve a concentration of 0.2 M with respect to the sulfonic acid.
- Stir the reaction mixture at 60 °C for 12 hours.
- Cool the reaction mixture to room temperature.
- Add potassium bifluoride (3.0 eq) and acetone (equal volume to the acetonitrile used).
- Stir the mixture vigorously at room temperature for an additional 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
- Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether (3 x volume of the reaction mixture).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure Cyclobutylmethanesulfonyl fluoride.



Characterization of Cyclobutylmethanesulfonyl Fluoride

The following section details the expected analytical data for the characterization of the synthesized **Cyclobutylmethanesulfonyl fluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **Cyclobutylmethanesulfonyl fluoride**.

Table 1: Predicted NMR Data for Cyclobutylmethanesulfonyl Fluoride

Nucleus	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
¹ H	3.2 - 3.4	d	~6.0	-CH2-SO2F
¹ H	2.5 - 2.7	m	-	-CH- (cyclobutane)
¹ H	1.8 - 2.2	m	-	-CH ₂ - (cyclobutane)
13C	55 - 60	t	-	-CH ₂ -SO ₂ F
13C	30 - 35	d	-	-CH- (cyclobutane)
13 C	18 - 22	t	-	-CH ₂ - (cyclobutane, C2/C4)
13 C	15 - 18	t	-	-CH ₂ - (cyclobutane, C3)
¹⁹ F	+40 to +60	t	~6.0	-SO ₂ F



Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The actual values may vary depending on the solvent and other experimental conditions.

The ¹H NMR spectrum is expected to show a downfield doublet for the methylene protons adjacent to the sulfonyl fluoride group, coupled to the methine proton of the cyclobutane ring.[4] [5] The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The ¹³C NMR spectrum should display distinct signals for the methylene carbon attached to the sulfonyl fluoride, the methine carbon, and the methylene carbons of the cyclobutane ring.[6][7] The ¹°F NMR spectrum is predicted to exhibit a triplet in the characteristic region for sulfonyl fluorides, arising from coupling with the adjacent methylene protons.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy will provide crucial information about the presence of the sulfonyl fluoride functional group.

Table 2: Predicted IR Absorption Bands for Cyclobutylmethanesulfonyl Fluoride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium-Strong	C-H stretching (alkyl)
~1430-1470	Strong	S=O asymmetric stretching
~1210-1240	Strong	S=O symmetric stretching
~815-850	Strong	S-F stretching

The IR spectrum will be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group. A strong band for the S-F stretch is also expected.[10][11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

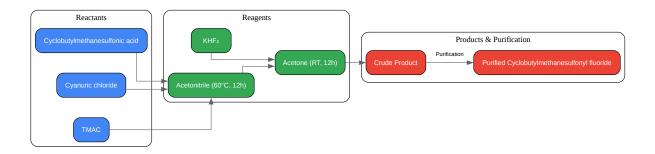
Table 3: Predicted Mass Spectrometry Data for Cyclobutylmethanesulfonyl Fluoride



m/z	Predicted Identity
[M]+	Molecular ion
[M - F]+	Loss of fluorine
[M - SO ₂ F]+	Loss of sulfonyl fluoride group
[C ₄ H ₇ CH ₂]+	Cyclobutylmethyl cation
[C ₄ H ₇]+	Cyclobutyl cation

Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak. Common fragmentation pathways for sulfonyl fluorides include the loss of a fluorine atom and the cleavage of the C-S bond to lose the sulfonyl fluoride moiety.[12]

Visualizations Synthetic Workflow

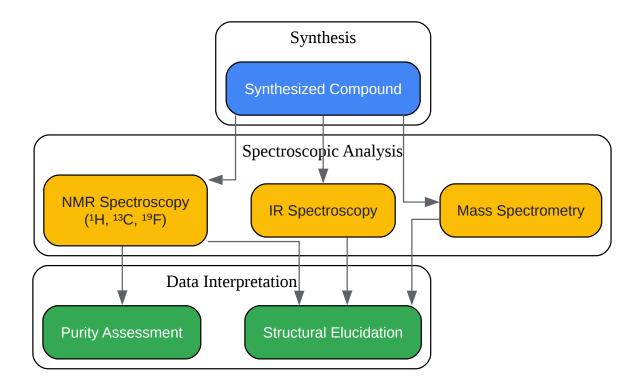


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Caption: Proposed one-pot synthesis workflow for **Cyclobutylmethanesulfonyl fluoride**.



Characterization Workflow



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Caption: Logical workflow for the characterization of **Cyclobutylmethanesulfonyl fluoride**.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of **Cyclobutylmethanesulfonyl fluoride**. The proposed one-pot synthetic method is efficient and utilizes readily available reagents. The predicted characterization data, presented in clear tabular format, and the logical workflows visualized with diagrams, offer researchers a solid starting point for their investigations into this promising molecule. This information is intended to facilitate the exploration of **Cyclobutylmethanesulfonyl fluoride** in various research and development endeavors, particularly in the fields of medicinal chemistry and drug discovery.



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